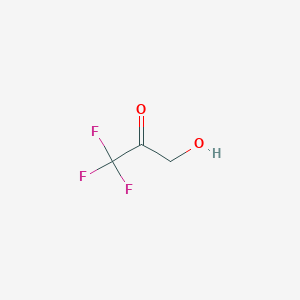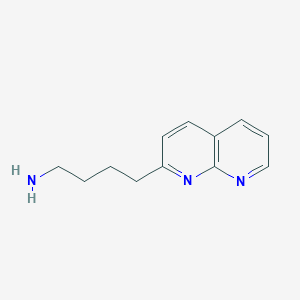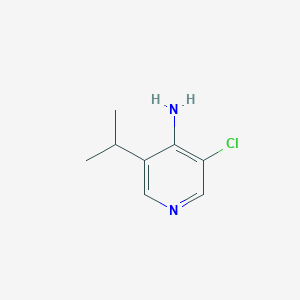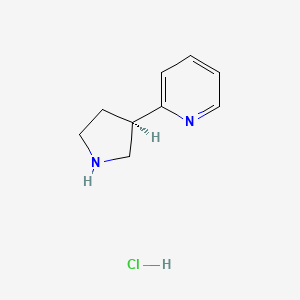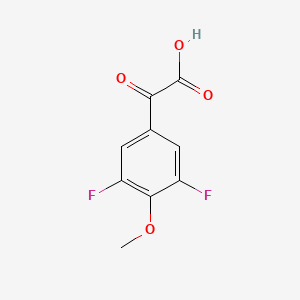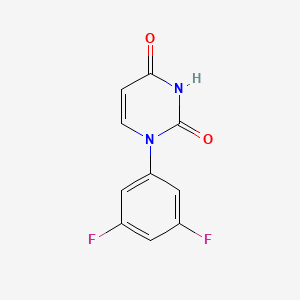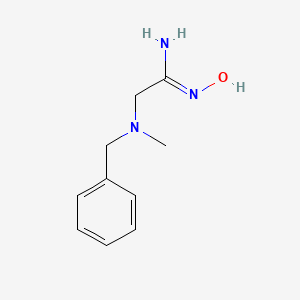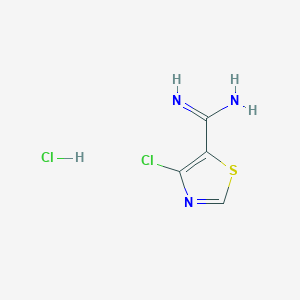
4-Chlorothiazole-5-carboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorothiazole-5-carboximidamide hydrochloride: is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothiazole-5-carboximidamide hydrochloride typically involves the reaction of 4-chlorothiazole-5-carboxaldehyde with an appropriate amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thiazole derivatives with new functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry: 4-Chlorothiazole-5-carboximidamide hydrochloride is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: The compound has shown promise in preliminary studies as an anti-tumor agent. Its ability to inhibit certain enzymes involved in cancer cell proliferation is of particular interest.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-Chlorothiazole-5-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
- 4-Chlorothiazole-5-carboxaldehyde
- 4-Chlorothiazole-5-carboxylic acid
- 4-Chlorothiazole-5-carboxamide
Comparison: Compared to its analogs, 4-Chlorothiazole-5-carboximidamide hydrochloride is unique due to its specific functional group, which imparts distinct reactivity and biological activity. For example, while 4-Chlorothiazole-5-carboxaldehyde is primarily used as a precursor in synthesis, this compound has more direct applications in medicinal chemistry due to its potential as an enzyme inhibitor.
Propriétés
Formule moléculaire |
C4H5Cl2N3S |
|---|---|
Poids moléculaire |
198.07 g/mol |
Nom IUPAC |
4-chloro-1,3-thiazole-5-carboximidamide;hydrochloride |
InChI |
InChI=1S/C4H4ClN3S.ClH/c5-3-2(4(6)7)9-1-8-3;/h1H,(H3,6,7);1H |
Clé InChI |
VEDHCTGLNIWJNV-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(S1)C(=N)N)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


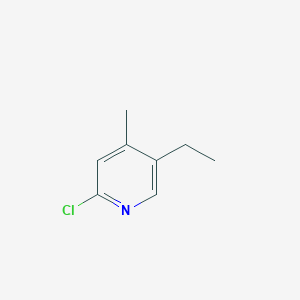
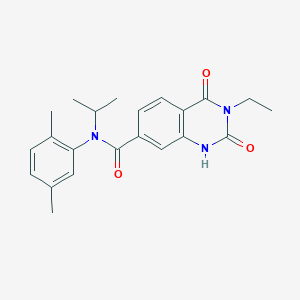
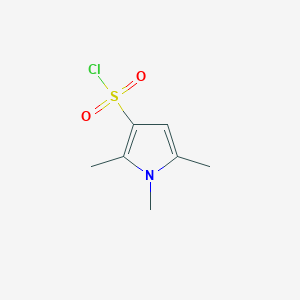

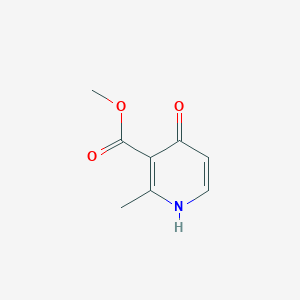
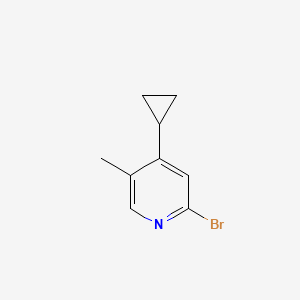
![Ethyl 2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12968123.png)
